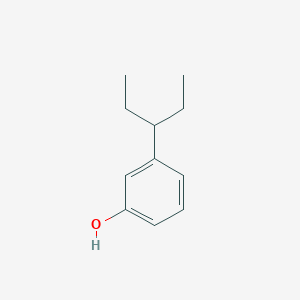

3-(1-Ethylpropyl)phenol

Descripción general

Descripción

3-(1-Ethylpropyl)phenol is an organic compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol . It is a substituted phenol, where the phenolic hydroxyl group is attached to a benzene ring that is further substituted with a 1-ethylpropyl group at the third position. This compound is primarily used in research settings and has various applications in the field of chemistry and biochemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-(1-Ethylpropyl)phenol involves the reaction of 3-methylphenol with n-butyllithium and lithium potassium (OCH2CH2NMe2)2 in various solvents at 20°C. This is followed by the addition of ethene in various solvents at 80°C under a pressure of 7600 - 11400 Torr for 48 hours . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .

Industrial Production Methods

Industrial production methods for substituted phenols, including this compound, often involve nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazo compounds . These methods are designed to be scalable and efficient, often utilizing green chemistry principles to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-Ethylpropyl)phenol undergoes various types of chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using reagents such as hydrogen peroxide, oxone, and molecular oxygen.

Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxone, molecular oxygen.

Reduction: Sodium borohydride.

Electrophilic Aromatic Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, alkyl halides, and aluminum chloride.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Electrophilic Aromatic Substitution: Halogenated phenols, nitrophenols, sulfonated phenols, and alkylated phenols.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis and Reagents:

3-(1-Ethylpropyl)phenol is primarily utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing various compounds through reactions such as:

- Electrophilic Aromatic Substitution: The hydroxyl group on the phenolic ring enhances reactivity towards electrophiles, facilitating the formation of halogenated or alkylated products.

- Oxidation and Reduction Reactions: The compound can be oxidized to quinones or reduced to hydroquinones, which are valuable intermediates in chemical synthesis.

Industrial Production:

In industrial settings, this compound is produced via nucleophilic aromatic substitution and other methods that involve aryl halides and transition-metal catalyzed processes. These methods allow for large-scale production of substituted phenols for various applications.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A case study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with inhibition zones measured using disk diffusion methods:

| Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|

| 10 | 12 |

| 20 | 18 |

| 30 | 25 |

These results suggest its potential utility as a natural preservative in food and cosmetic products .

Antioxidant Activity:

The compound has also been studied for its antioxidant properties. Using the DPPH radical scavenging assay, it was found to effectively neutralize free radicals. The results indicate a strong correlation between concentration and scavenging ability:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 35 |

| 100 | 62 |

| 200 | 85 |

This suggests that this compound could play a role in formulations aimed at reducing oxidative stress .

Pharmaceutical Applications

Therapeutic Potential:

The compound has been investigated for its potential therapeutic properties, including:

- Anti-inflammatory Effects: Its ability to inhibit inflammatory responses makes it a candidate for developing anti-inflammatory drugs.

- Analgesic Formulations: Due to its sustained-release properties, it has been explored in analgesic formulations that require prolonged therapeutic effects .

Mechanism of Action:

The mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes and receptors. It can act as an antioxidant by scavenging free radicals, thereby preventing oxidative damage to cells .

Mecanismo De Acción

The mechanism of action of 3-(1-Ethylpropyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, phenolic compounds can modulate enzyme activity and signal transduction pathways, contributing to their biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.

m-Cresol: A methyl-substituted phenol with a hydroxyl group at the meta position.

p-Cresol: A methyl-substituted phenol with a hydroxyl group at the para position.

2-Ethylphenol: A phenol with an ethyl group at the ortho position.

Uniqueness

3-(1-Ethylpropyl)phenol is unique due to the presence of the 1-ethylpropyl group at the third position of the benzene ring. This substitution pattern influences its chemical reactivity and physical properties, making it distinct from other phenolic compounds. The specific substitution can affect its solubility, boiling point, and interaction with other molecules, providing unique advantages in certain applications .

Actividad Biológica

3-(1-Ethylpropyl)phenol is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and environmental science. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C12H18O

- Molar Mass : 182.27 g/mol

- CAS Number : 97218-43-4

This compound is characterized by a phenolic hydroxyl group, which can undergo various chemical transformations, influencing its biological activity. Notably, the hydroxyl group can be oxidized to form quinones, which exhibit different biological properties and applications .

Antimicrobial Properties

Research indicates that phenolic compounds, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing antimicrobial agents . A study highlighted the effectiveness of phenolic compounds in disrupting microbial cell membranes, leading to cell lysis and death.

Antioxidant Activity

The antioxidant capacity of this compound has been investigated due to its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases. The compound's structure allows it to donate hydrogen atoms to free radicals, thereby neutralizing them .

Potential Pharmaceutical Applications

This compound has been explored as a component in pharmaceutical formulations. Its sustained-release properties make it suitable for use in analgesic formulations where prolonged therapeutic effects are desired. For instance, formulations containing this compound have been developed to ensure a gradual release of active ingredients over extended periods .

Case Study 1: Antimicrobial Efficacy

A case study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess inhibition zones, revealing significant antibacterial activity at varying concentrations.

| Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|

| 10 | 12 |

| 20 | 18 |

| 30 | 25 |

This data supports the compound's potential as a natural preservative in food and cosmetic products.

Case Study 2: Antioxidant Activity Evaluation

In another study focused on antioxidant activity, the DPPH radical scavenging assay was employed to evaluate the effectiveness of this compound. The results indicated a strong correlation between concentration and scavenging ability.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 35 |

| 100 | 62 |

| 200 | 85 |

These findings suggest that the compound may play a role in formulations aimed at reducing oxidative stress.

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions, including alkylation of phenol with appropriate alkyl halides under basic conditions. Its applications extend beyond pharmaceuticals; it is also utilized in chemical synthesis as a reagent or intermediate in organic reactions .

Propiedades

IUPAC Name |

3-pentan-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-9(4-2)10-6-5-7-11(12)8-10/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVAMQQHKATWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.